Cas no 1337697-86-5 (5-(piperidin-3-yl)thiophene-2-carbonitrile)

5-(piperidin-3-yl)thiophene-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(piperidin-3-yl)thiophene-2-carbonitrile
- 1337697-86-5
- EN300-1744675
-
- インチ: 1S/C10H12N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h3-4,8,12H,1-2,5,7H2
- InChIKey: VIZLUDUYYKBCJI-UHFFFAOYSA-N
- ほほえんだ: S1C(C#N)=CC=C1C1CNCCC1
計算された属性
- せいみつぶんしりょう: 192.07211956g/mol
- どういたいしつりょう: 192.07211956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-(piperidin-3-yl)thiophene-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744675-0.05g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 0.05g |
$1417.0 | 2023-09-20 | ||
Enamine | EN300-1744675-1.0g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 1g |
$1686.0 | 2023-06-03 | ||
Enamine | EN300-1744675-1g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 1g |
$1686.0 | 2023-09-20 | ||
Enamine | EN300-1744675-5g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 5g |
$4890.0 | 2023-09-20 | ||
Enamine | EN300-1744675-0.25g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 0.25g |
$1551.0 | 2023-09-20 | ||
Enamine | EN300-1744675-0.1g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 0.1g |
$1484.0 | 2023-09-20 | ||
Enamine | EN300-1744675-10g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 10g |
$7250.0 | 2023-09-20 | ||
Enamine | EN300-1744675-2.5g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 2.5g |
$3304.0 | 2023-09-20 | ||
Enamine | EN300-1744675-5.0g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 5g |
$4890.0 | 2023-06-03 | ||
Enamine | EN300-1744675-10.0g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 10g |
$7250.0 | 2023-06-03 |
5-(piperidin-3-yl)thiophene-2-carbonitrile 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
5-(piperidin-3-yl)thiophene-2-carbonitrileに関する追加情報
5-(Piperidin-3-yl)thiophene-2-carbonitrile: A Comprehensive Overview
5-(Piperidin-3-yl)thiophene-2-carbonitrile is a compound with the CAS number 1337697-86-5, which has garnered significant attention in the field of organic chemistry and drug discovery. This molecule is characterized by its unique structure, combining a thiophene ring with a piperidine moiety and a cyano group, making it a versatile building block for various chemical transformations and applications.
The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key structural element in this compound. Thiophenes are known for their stability and reactivity, often serving as platforms for constructing bioactive molecules. The piperidine group, a six-membered saturated nitrogen-containing ring, adds complexity to the molecule's structure and enhances its potential for interactions with biological targets. The cyano group (-CN), attached to the thiophene ring, introduces electron-withdrawing properties, further modulating the compound's electronic characteristics.
Recent studies have highlighted the importance of 5-(Piperidin-3-yl)thiophene-2-carbonitrile in medicinal chemistry. Researchers have explored its role as a precursor for synthesizing bioactive compounds with potential applications in treating various diseases, including cancer and neurodegenerative disorders. For instance, modifications to the piperidine ring have been shown to enhance the compound's ability to inhibit specific enzymes associated with these conditions.
The synthesis of 5-(Piperidin-3-yl)thiophene-2-carbonitrile involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the coupling of a thiophene derivative with a piperidine intermediate, followed by cyanation to introduce the cyano group. This process underscores the importance of understanding stereochemistry and regioselectivity in organic synthesis.
From an analytical perspective, 5-(Piperidin-3-yl)thiophene-2-carbonitrile has been thoroughly characterized using advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular geometry, confirming the planar nature of the thiophene ring and the spatial arrangement of substituents around it.
In terms of biological activity, this compound has demonstrated promising results in vitro assays targeting key proteins involved in cellular signaling pathways. For example, it has shown moderate inhibitory activity against kinases that play critical roles in cancer cell proliferation and survival. These findings suggest that further optimization of the molecule could lead to more potent therapeutic agents.
Moreover, computational studies using molecular docking have revealed potential binding modes of 5-(Piperidin-3-yl)thiophene-2-carbonitrile with its target proteins. These simulations provide valuable information for rational drug design efforts, enabling researchers to predict how structural modifications might enhance binding affinity or selectivity.
The development of novel synthetic routes for 5-(Piperidin-3-yl)thiophene-2-carbonitrile continues to be an area of active research. Green chemistry approaches, such as catalytic asymmetric synthesis or microwave-assisted reactions, are being explored to improve efficiency and reduce environmental impact during production.
In conclusion, 5-(Piperidin-3-yl)thiophene-2-carbonitrile (CAS No: 133769786) is a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique structure and reactivity make it an attractive candidate for further exploration across diverse fields of research.
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